[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;N,N-diethylethanamine
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Overview
Description
The compound [[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;N,N-diethylethanamine is a complex organic molecule It features a purine base, a fluorinated sugar moiety, and multiple phosphate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the purine base and the fluorinated sugar moiety. The purine base can be synthesized through a series of reactions involving the condensation of guanine derivatives. The fluorinated sugar moiety is typically prepared through fluorination reactions of ribose derivatives. The final step involves the coupling of the purine base with the fluorinated sugar moiety, followed by phosphorylation to introduce the phosphate groups.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and purification systems. The process would include the optimization of reaction conditions to maximize yield and purity, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups in the purine base can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used under mild conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide or potassium fluoride.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted analogs with different functional groups.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying enzyme-substrate interactions.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The purine base can bind to active sites of enzymes, inhibiting their activity or altering their function. The fluorinated sugar moiety can enhance the compound’s stability and binding affinity, while the phosphate groups can facilitate its incorporation into biological pathways.
Comparison with Similar Compounds
Similar Compounds
Adenosine triphosphate (ATP): A nucleotide with a similar phosphate group structure.
Fluorodeoxyglucose (FDG): A fluorinated sugar used in medical imaging.
Guanosine monophosphate (GMP): A nucleotide with a purine base similar to the compound .
Uniqueness
This compound is unique due to its combination of a fluorinated sugar moiety, a purine base, and multiple phosphate groups. This structure imparts unique chemical and biological properties, making it a valuable tool for various scientific applications.
Properties
Molecular Formula |
C35H77FN9O13P3 |
---|---|
Molecular Weight |
944.0 g/mol |
IUPAC Name |
[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;N,N-diethylethanamine |
InChI |
InChI=1S/C11H17FN5O13P3.4C6H15N/c1-11(12)6(18)4(2-27-32(23,24)30-33(25,26)29-31(20,21)22)28-9(11)17-3-14-5-7(17)15-10(13)16-8(5)19;4*1-4-7(5-2)6-3/h3-4,6,9,18H,2H2,1H3,(H,23,24)(H,25,26)(H2,20,21,22)(H3,13,15,16,19);4*4-6H2,1-3H3/t4-,6-,9-,11-;;;;/m1..../s1 |
InChI Key |
NXYFBOCYBVNKFK-ZJECJYFYSA-N |
Isomeric SMILES |
CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F |
Canonical SMILES |
CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CC1(C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F |
Origin of Product |
United States |
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